1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Brand Name: Vulcanchem
CAS No.: 105686-09-7
VCID: VC8044578
InChI: InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
SMILES: COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

CAS No.: 105686-09-7

Cat. No.: VC8044578

Molecular Formula: C11H10N2O4

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione - 105686-09-7

Specification

CAS No. 105686-09-7
Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Standard InChI InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Standard InChI Key KRYQKSADJFFJLA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O

Introduction

Structural and Chemical Properties

Molecular Composition

The compound’s molecular formula is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol . Its structure comprises:

  • An imidazolidine ring with three carbonyl groups at positions 2, 4, and 5.

  • A 4-methoxyphenylmethyl substituent attached to the nitrogen at position 1.

Table 1: Key Structural and Identifying Features

PropertyValue/Description
IUPAC Name1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
SMILESCOC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
InChI KeyKRYQKSADJFFJLA-UHFFFAOYSA-N
CAS Number105686-09-7

Physical and Spectral Characteristics

  • Predicted Collision Cross Section (CCS): ~146–158 Ų in various ionization states .

  • Stability: Likely stable under standard storage conditions but may degrade under prolonged exposure to moisture or light.

CompoundReagents/ConditionsKey Step
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione4-Chlorobenzylamine, maleic anhydride, acetonitrile, triethylamineCyclization via nucleophilic attack
1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione3,4-Dimethoxybenzylamine, maleic anhydrideAcid-catalyzed cyclization

Biological and Pharmacological Relevance

Mechanistic Insights

The 4-methoxyphenyl group may enhance:

  • Electronic Effects: Electron-donating methoxy groups influence reactivity and binding affinity.

  • Solubility: Aromatic methoxy substituents can modulate hydrophobicity for improved bioavailability.

Comparative Analysis with Structural Analogues

Substituent Effects

The position and nature of substituents on the phenyl ring significantly impact reactivity and biological activity:

Table 3: Structural and Functional Comparison of Imidazolidine Derivatives

CompoundSubstituentKey PropertyApplication Potential
1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione4-MethoxyphenylHigh electron density, solubilityEnzyme inhibition, synthetic intermediate
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4,5-trione4-ChlorophenylElectrophilic reactivityElectrophilic substitution reactions
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione3-MethoxyphenylSteric hindranceLimited enzymatic interaction

Reactivity Trends

  • Nucleophilic Substitution: The chlorine analog undergoes substitution reactions at the para position.

  • Oxidation/Reduction: The trione moiety may participate in redox reactions, though stability under such conditions is unverified.

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